ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate

Piperidine building block Pyridyl ether Structure-activity relationship

Procure the exact 6-methylpyridin-2-yloxy piperidine regioisomer for Wnt inhibitor programs. This building block delivers the O-linked scaffold that eliminates NH-linked H-bond donor capacity—critical for target selectivity in the pyridyl piperidine series. With three functional handles (ethyl carbamate, piperidine ring, 6-methylpyridin-2-yloxy), it enables diversity-oriented synthesis and modular SAR exploration. Avoid the risk of off-target profiles from alternative 4-methyl or NH-linked analogues.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 1796969-41-9
Cat. No. B6505850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
CAS1796969-41-9
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
InChIInChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3
InChIKeyDQTLDQNHDZTJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate (CAS 1796969-41-9): Chemical Class and Baseline Characteristics for Procurement Evaluation


Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate (CAS 1796969-41-9) is a small-molecule building block belonging to the piperidinecarboxylic acid ester class. It features a piperidine ring with an N-ethyl carbamate group and a 4-(6-methylpyridin-2-yloxy) substituent [1]. The compound is listed in select specialty chemical catalogs as a research intermediate with molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is structurally related to a series of piperidine derivatives explored in patent literature for Wnt pathway inhibition and other pharmacological applications [2]. However, no authoritative database entry (PubChem, ChemSpider, DrugBank) is currently available for this specific CAS number, and no peer-reviewed primary research paper or comparator study was identified in the public domain as of the search date.

Why In-Class Piperidine Carboxylate Esters Cannot Simply Substitute Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate in Research Procurements


Piperidine carboxylate esters bearing a 2-pyridyloxy substituent are not functionally interchangeable. The position of the methyl group on the pyridine ring (6-methyl vs. 4-methyl), the nature of the linker atom (O vs. NH), and the N-capping group (ethyl carbamate vs. tert-butyl carbamate or acyl) each profoundly influence molecular recognition, physicochemical properties, and synthetic tractability. For example, the DrugBank compound DB07388 (ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) differs in linker and methyl position, which is expected to alter hydrogen-bonding capacity, basicity, and target engagement [1]. In the broader Wnt inhibitor patent series, even minor structural variations within the piperidine-ether-pyridine scaffold yielded order-of-magnitude differences in cellular potency, solubility, and metabolic stability [2]. No published head-to-head data exist for the target compound, but the established structure–activity relationship (SAR) principles in this chemical space make clear that untested substitution carries a high risk of divergent biological and physicochemical performance.

Quantitative Differentiation Evidence for Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate: Comparative Data Assessment


Assessment of Published Head-to-Head Comparative Data for Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider, DrugBank, BindingDB) returned no direct head-to-head comparison data for ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate against any specific analog. The compound is absent from PubChem and ChemSpider. A related analog—ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate (DrugBank DB07388)—is documented as an experimental small molecule with nitric oxide synthase interaction data, but no quantitative comparison with the target compound exists [1]. The Merck patent series on pyridyl piperidine Wnt inhibitors (WO2015144290, US20170107222) describes dozens of structurally related compounds with quantified TCF/LEF reporter assay IC50 values, solubility, and metabolic clearance data; however, the specific target compound does not appear among the exemplified structures [2][3].

Piperidine building block Pyridyl ether Structure-activity relationship

Structural Comparison of Key Scaffold Features versus Closest Patent Analogs

Structural analysis reveals three differentiating features relative to the closest patented analogs: (1) The 6-methylpyridin-2-yloxy substitution pattern places the methyl group ortho to the ring nitrogen, creating a distinct steric and electronic environment compared to 4-methyl or 5-methyl regioisomers. (2) The ethyl carbamate N-capping group offers intermediate lipophilicity between methyl carbamate (commonly used) and tert-butyl carbamate (Boc), potentially tuning metabolic stability and membrane permeability. (3) The ether linker (O) eliminates the hydrogen-bond donor capacity present in amino-linked (NH) analogs such as DB07388, which is predicted to reduce polar surface area and alter pharmacokinetic profile [1]. In the Wnt inhibitor series, the O-linked versus NH-linked scaffold switch was associated with >100-fold shifts in cellular potency for matched pairs [2], though no direct measurement exists for this exact compound.

Scaffold analysis Molecular recognition Drug design

Best-Fit Research Application Scenarios for Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate (CAS 1796969-41-9)


Synthetic Intermediate for Wnt Pathway Inhibitor Lead Optimization

The compound serves as a versatile intermediate for synthesizing analogs of the pyridyl piperidine Wnt inhibitor series described in WO2015144290 and J. Med. Chem. 2015 [1][2]. Its ethyl carbamate group can be selectively removed or modified to generate diverse N-substituted derivatives for SAR exploration, while the 4-oxy linker provides a handle for further functionalization.

Chemical Probe Synthesis Requiring a Defined 6-Methylpyridin-2-yloxy Pharmacophore

When a research program requires the specific 6-methylpyridin-2-yloxy pharmacophore—distinct from the more common 4-methyl or unsubstituted pyridine analogs—this compound provides the exact regioisomeric and linker configuration needed. The O-linked scaffold eliminates the hydrogen-bond donor of NH-linked analogs, which may be critical for target selectivity based on SAR trends observed in related series [1].

Diversity-Oriented Synthesis and Chemical Library Construction

As a building block with three distinct functional handles (ethyl carbamate, piperidine ring, 6-methylpyridin-2-yloxy), the compound is suitable for diversity-oriented synthesis campaigns aiming to explore novel chemical space around the piperidine-ether-pyridine core, a scaffold of interest in multiple therapeutic areas including oncology, inflammation, and neurodegeneration [2].

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